N-(4-methoxybenzyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide
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Overview
Description
N-(4-methoxybenzyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a quinazolinone core, which is known for its diverse biological activities, and a methoxybenzyl group, which can influence its chemical properties and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Attachment of the Hexanamide Chain: The hexanamide chain can be introduced via amide bond formation using coupling reagents like EDCI or DCC.
Introduction of the Methoxybenzyl Group: This step often involves nucleophilic substitution reactions where the methoxybenzyl group is attached to the quinazolinone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the quinazolinone core can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC or KMnO₄ can be used.
Reduction: Reagents like NaBH₄ or LiAlH₄ are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted quinazolinone derivatives.
Scientific Research Applications
N-(4-methoxybenzyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes and receptors, modulating their activity. The methoxybenzyl group can enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxybenzyl)-6-(4-oxoquinazolin-3(4H)-yl)pentanamide
- N-(4-methoxybenzyl)-6-(4-oxoquinazolin-3(4H)-yl)butanamide
- N-(4-methoxybenzyl)-6-(4-oxoquinazolin-3(4H)-yl)heptanamide
Uniqueness
N-(4-methoxybenzyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is unique due to its specific chain length and the presence of the methoxybenzyl group, which can significantly influence its chemical properties and biological activities compared to its analogs.
Properties
Molecular Formula |
C22H25N3O3 |
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Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-6-(4-oxoquinazolin-3-yl)hexanamide |
InChI |
InChI=1S/C22H25N3O3/c1-28-18-12-10-17(11-13-18)15-23-21(26)9-3-2-6-14-25-16-24-20-8-5-4-7-19(20)22(25)27/h4-5,7-8,10-13,16H,2-3,6,9,14-15H2,1H3,(H,23,26) |
InChI Key |
NEXZYZAFTLAXKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCCCCN2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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